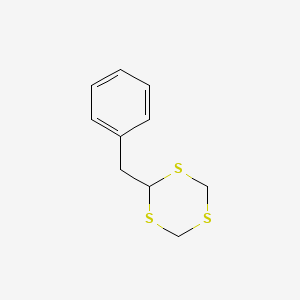
2-Benzyl-1,3,5-trithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₁₀H₁₂S₃. It is a derivative of 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde. This compound features a six-membered ring with alternating methylene bridges and thioether groups, and a benzyl group attached to one of the carbon atoms in the ring. It is known for its stability and utility in organic synthesis as a masked form of formaldehyde .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3,5-trithiane can be synthesized through the reaction of benzyl chloride with 1,3,5-trithiane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Benzyl-substituted derivatives and thioether-substituted products.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,3,5-trithiane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,3,5-trithiane involves its ability to act as a masked form of formaldehyde. Upon deprotonation, it can generate reactive intermediates that participate in various chemical reactions. The sulfur atoms in the ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the benzyl group.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a benzyl group.
Trithioacetone: Another trimer of thioformaldehyde with different substituents.
Uniqueness
2-Benzyl-1,3,5-trithiane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific synthetic applications where the benzyl group can be further functionalized .
Eigenschaften
CAS-Nummer |
24614-76-4 |
|---|---|
Molekularformel |
C10H12S3 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
2-benzyl-1,3,5-trithiane |
InChI |
InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2 |
InChI-Schlüssel |
RHFDXSYIJCJAHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1SCSC(S1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


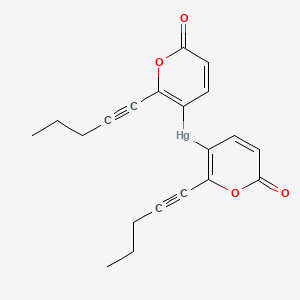
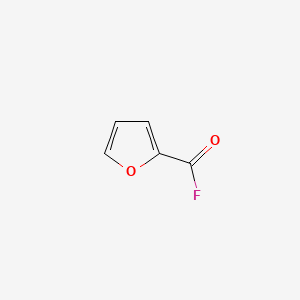
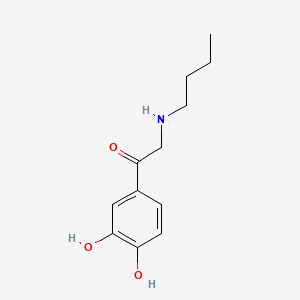
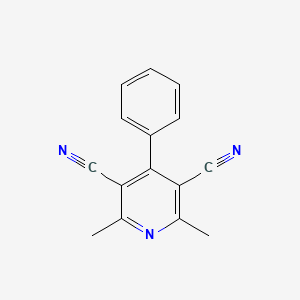
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

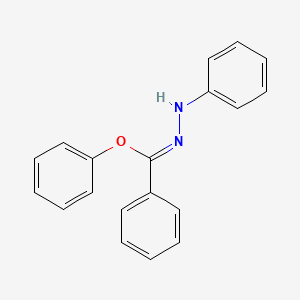
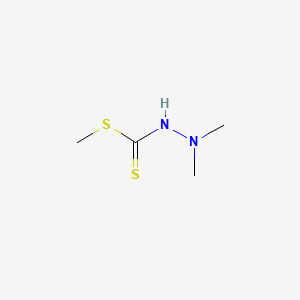

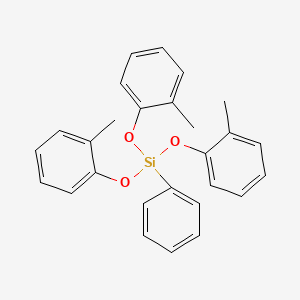
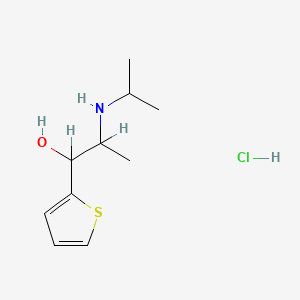

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

